methyl 2-[8-(2,3-dihydro-1H-inden-2-yl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetate
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Overview
Description
Methyl 2-[8-(2,3-dihydro-1H-inden-2-yl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[45]decan-3-yl]acetate is a complex organic compound with a unique structure that includes an indene moiety, a triazaspirodecane ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[8-(2,3-dihydro-1H-inden-2-yl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[45]decan-3-yl]acetate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include p-toluenesulfonic acid, dimethylformamide (DMF), and Dowtherm A .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[8-(2,3-dihydro-1H-inden-2-yl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triazaspirodecane ring can be reduced to form amines.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the indene moiety can yield indanones or indanols, while reduction of the triazaspirodecane ring can yield primary or secondary amines .
Scientific Research Applications
Methyl 2-[8-(2,3-dihydro-1H-inden-2-yl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of methyl 2-[8-(2,3-dihydro-1H-inden-2-yl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indene derivatives, triazaspirodecane derivatives, and phenylethyl-containing compounds. Examples include:
- Indole derivatives
- Imidazole derivatives
- Pyrimidine-containing compounds .
Uniqueness
Methyl 2-[8-(2,3-dihydro-1H-inden-2-yl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetate is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[8-(2,3-dihydro-1H-inden-2-yl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4/c1-34-24(31)19-29-25(32)27(30(26(29)33)14-11-20-7-3-2-4-8-20)12-15-28(16-13-27)23-17-21-9-5-6-10-22(21)18-23/h2-10,23H,11-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQENHYVGZJFEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2(CCN(CC2)C3CC4=CC=CC=C4C3)N(C1=O)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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